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Compound of Interest

Methyl 2-nitro-4-
Compound Name: _
(trifluoromethyl)benzoate

Cat. No.: B044799

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-nitro-4-(trifluoromethyl)benzoate (CAS No. 228418-45-9). Due to the limited availability of
directly published spectra for this specific compound, this guide presents predicted data based
on the analysis of structurally similar molecules. The information herein is intended to support
research and development activities by providing expected spectral characteristics and detailed
experimental methodologies.

Chemical Structure and Properties

o |[UPAC Name: Methyl 2-nitro-4-(trifluoromethyl)benzoate[1][2]
e Molecular Formula: CoHeF3NO4[1][2]

e Molecular Weight: 249.15 g/mol [1][2]

« CAS Number: 228418-45-9[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Methyl 2-nitro-4-(trifluoromethyl)benzoate.
These predictions are derived from the known spectral data of analogous compounds,

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b044799?utm_src=pdf-interest
https://www.benchchem.com/product/b044799?utm_src=pdf-body
https://www.benchchem.com/product/b044799?utm_src=pdf-body
https://www.benchchem.com/product/b044799?utm_src=pdf-body
https://www.scbt.com/p/methyl-2-nitro-4-trifluoromethyl-benzoate-228418-45-9
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh6fd7f893?context=bbe
https://www.scbt.com/p/methyl-2-nitro-4-trifluoromethyl-benzoate-228418-45-9
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh6fd7f893?context=bbe
https://www.scbt.com/p/methyl-2-nitro-4-trifluoromethyl-benzoate-228418-45-9
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh6fd7f893?context=bbe
https://www.scbt.com/p/methyl-2-nitro-4-trifluoromethyl-benzoate-228418-45-9
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh6fd7f893?context=bbe
https://www.benchchem.com/product/b044799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

including methyl benzoate, various nitrobenzoates, and trifluoromethyl-substituted aromatic
compounds.

'H NMR (Proton NMR) Data (Predicted)

e Solvent: CDCIs

e Frequency: 400 MHz

. . Coupling
Chemical Shift o Number of .
Multiplicity Constant (J, Assignment
(5, ppm) Protons
Hz)

~8.2-84 d ~8.0 1H Ar-H
~7.8-8.0 d ~8.0 1H Ar-H
~7.6-7.8 S - 1H Ar-H
~3.9-4.0 S - 3H -OCHs

3C NMR (Carbon NMR) Data (Predicted)

e Solvent: CDCls

e Frequency: 100 MHz
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Chemical Shift (6, ppm) Assignment
~164 - 166 C=0 (Ester)
~148 - 150 C-NO2

~135- 137 C-CFs (quartet)
~132-134 Ar-C

~128 - 130 Ar-C
~125-127 Ar-C

~122 - 124 (q) -CFs3

~52-54 -OCHs

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm—?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~2960 - 2850 Medium Aliphatic C-H Stretch (-OCHs)
~1730- 1715 Strong C=0 Stretch (Ester)

~1600 - 1580 Medium Aromatic C=C Stretch

~1530 - 1510 Strong Asymmetric N-O Stretch (NO2)
~1350 - 1330 Strong Symmetric N-O Stretch (NO2)
~1300 - 1100 Strong C-F Stretch (CF3)

~1250 - 1000 Strong C-O Stretch (Ester)

MS (Mass Spectrometry) Data (Predicted)

« lonization Mode: Electron lonization (EI)
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miz Relative Intensity (%) Possible Fragment
249 Moderate [M]*

218 High [M - OCHs]*

203 Moderate [M-NO2]*

190 Low [M - COOCHs]*

171 Moderate [M - NO:2 - OCHs]*
145 High [C7HaF3]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above. These protocols are generalized for standard organic compound analysis and can be
adapted for Methyl 2-nitro-4-(trifluoromethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-de) in an NMR tube. Ensure the solid
is fully dissolved.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

[e]

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

[e]

o

Process the data by applying a Fourier transform, phase correction, and baseline
correction.
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o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alarger number of scans is usually required for 13C NMR due to the low natural
abundance of the 13C isotope.

o Process the data similarly to the *H spectrum and reference it to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra can be obtained using various techniques, with Attenuated Total Reflectance
(ATR) being a common method for solid samples.

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR
crystal.

o Data Acquisition:

o

Record a background spectrum of the empty ATR crystal.

[¢]

Press the sample firmly against the crystal using the pressure clamp.

[e]

Acquire the sample spectrum over the range of 4000-400 cm™1.

[e]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o

The spectrum is usually presented as percent transmittance or absorbance versus
wavenumber (cm™1).

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is used to separate the compound from any impurities and to determine its mass
spectrum.

o Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

e GC Conditions:

o

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 pm film
thickness) is suitable.

o

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

[¢]

Injector Temperature: 250 °C.

o

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular
weight (e.g., 300).

o lon Source Temperature: 230 °C.
o Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a
predicted fragmentation pathway in mass spectrometry.
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A logical workflow for the spectroscopic analysis of Methyl 2-nitro-4-
(trifluoromethyl)benzoate.
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Predicted electron ionization mass fragmentation pathway for Methyl 2-nitro-4-
(trifluoromethyl)benzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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